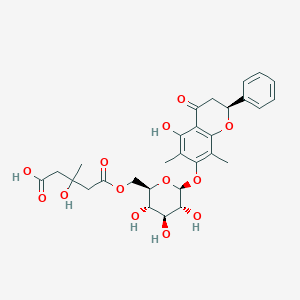

Matteuorienate B

Beschreibung

Matteuorienate B is a C-methylated flavonoid isolated from the rhizomes of Matteuccia orientalis Trev. (Japanese royal fern) . It belongs to a class of bioactive flavonoids characterized by a carboxyl group at the C-3' position and a methyl substitution on the flavonoid backbone . First reported in 1994, Matteuorienate B exhibits potent aldose reductase (AR) inhibitory activity (IC₅₀ in the nanomolar range), making it a promising candidate for managing diabetic complications such as cataracts and neuropathy . Its structure was elucidated via 2D-NMR and chemical derivatization, though the absolute configuration at C-3' remains partially unresolved .

Eigenschaften

CAS-Nummer |

161161-69-9 |

|---|---|

Molekularformel |

C29H34O13 |

Molekulargewicht |

590.6 g/mol |

IUPAC-Name |

3-hydroxy-3-methyl-5-oxo-5-[[(2R,3S,4S,5R,6S)-3,4,5-trihydroxy-6-[[(2S)-5-hydroxy-6,8-dimethyl-4-oxo-2-phenyl-2,3-dihydrochromen-7-yl]oxy]oxan-2-yl]methoxy]pentanoic acid |

InChI |

InChI=1S/C29H34O13/c1-13-22(34)21-16(30)9-17(15-7-5-4-6-8-15)40-27(21)14(2)26(13)42-28-25(37)24(36)23(35)18(41-28)12-39-20(33)11-29(3,38)10-19(31)32/h4-8,17-18,23-25,28,34-38H,9-12H2,1-3H3,(H,31,32)/t17-,18+,23+,24-,25+,28-,29?/m0/s1 |

InChI-Schlüssel |

GFQPYMAACFELLT-IZPXHLOXSA-N |

SMILES |

CC1=C(C2=C(C(=C1OC3C(C(C(C(O3)COC(=O)CC(C)(CC(=O)O)O)O)O)O)C)OC(CC2=O)C4=CC=CC=C4)O |

Isomerische SMILES |

CC1=C(C2=C(C(=C1O[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)COC(=O)CC(C)(CC(=O)O)O)O)O)O)C)O[C@@H](CC2=O)C4=CC=CC=C4)O |

Kanonische SMILES |

CC1=C(C2=C(C(=C1OC3C(C(C(C(O3)COC(=O)CC(C)(CC(=O)O)O)O)O)O)C)OC(CC2=O)C4=CC=CC=C4)O |

Synonyme |

matteuorienate B |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 3-hydroxy-3-methyl-5-oxo-5-[[(2R,3S,4S,5R,6S)-3,4,5-trihydroxy-6-[[(2S)-5-hydroxy-6,8-dimethyl-4-oxo-2-phenyl-2,3-dihydrochromen-7-yl]oxy]oxan-2-yl]methoxy]pentanoic acid typically involves multiple steps. The process begins with the preparation of the chromenyl moiety, followed by the introduction of the pentanoic acid backbone. The hydroxyl groups are then added through selective hydroxylation reactions. The final step involves the coupling of the chromenyl moiety with the pentanoic acid backbone under specific reaction conditions, such as the use of a strong acid catalyst and controlled temperature.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors. The process is optimized for high yield and purity, with stringent quality control measures in place. The use of advanced techniques such as high-performance liquid chromatography (HPLC) and nuclear magnetic resonance (NMR) spectroscopy ensures the consistency and quality of the final product.

Analyse Chemischer Reaktionen

Types of Reactions

3-hydroxy-3-methyl-5-oxo-5-[[(2R,3S,4S,5R,6S)-3,4,5-trihydroxy-6-[[(2S)-5-hydroxy-6,8-dimethyl-4-oxo-2-phenyl-2,3-dihydrochromen-7-yl]oxy]oxan-2-yl]methoxy]pentanoic acid undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) are used under acidic conditions.

Reduction: Reducing agents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are employed under controlled conditions.

Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydroxide (NaOH) or potassium hydroxide (KOH) in aqueous or alcoholic solutions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or alkanes. Substitution reactions can result in the formation of various substituted derivatives.

Wissenschaftliche Forschungsanwendungen

3-hydroxy-3-methyl-5-oxo-5-[[(2R,3S,4S,5R,6S)-3,4,5-trihydroxy-6-[[(2S)-5-hydroxy-6,8-dimethyl-4-oxo-2-phenyl-2,3-dihydrochromen-7-yl]oxy]oxan-2-yl]methoxy]pentanoic acid has a wide range of applications in scientific research:

Chemistry: Used as a reagent in organic synthesis and as a standard in analytical chemistry.

Biology: Studied for its potential role in cellular processes and metabolic pathways.

Medicine: Investigated for its therapeutic potential in treating various diseases, including cancer and inflammatory conditions.

Industry: Utilized in the development of new materials and as an intermediate in the synthesis of complex molecules.

Wirkmechanismus

The mechanism of action of 3-hydroxy-3-methyl-5-oxo-5-[[(2R,3S,4S,5R,6S)-3,4,5-trihydroxy-6-[[(2S)-5-hydroxy-6,8-dimethyl-4-oxo-2-phenyl-2,3-dihydrochromen-7-yl]oxy]oxan-2-yl]methoxy]pentanoic acid involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and influencing various biological processes. For example, it may inhibit the activity of certain enzymes involved in inflammation or cancer progression, thereby exerting its therapeutic effects.

Vergleich Mit ähnlichen Verbindungen

Structural Comparison with Analogous Flavonoids

Matteuorienate B shares structural similarities with other C-methyl flavonoids from Matteuccia orientalis, including Matteuorienate A and C (Table 1). Key differentiating features include:

- Position of carboxyl group : Matteuorienate B has a carboxyl group at C-3', while Matteuorienate A and C differ in substituent positions .

- Methylation pattern: All three compounds share a C-methyl group on the flavonoid core, but variations in hydroxylation and glycosylation influence solubility and bioavailability .

Table 1: Structural Comparison of Matteuorienate B with Analogues

Pharmacological Activity and Structure-Activity Relationships (SAR)

The carboxyl group at C-3' is critical for Matteuorienate B’s AR inhibition, as its removal reduces activity by >90% . Comparative studies highlight:

- Potency: Matteuorienate B (IC₅₀ ~5 nM) is ~2x more potent than Matteuorienate A and ~10x more potent than non-carboxylated flavonoids like biflavonoids from Ouratea spectabilis .

Comparative Analysis with Other Aldose Reductase Inhibitors

Matteuorienate B outperforms several structurally distinct AR inhibitors:

Biflavonoids from Ouratea spectabilis: These lack carboxyl groups and exhibit moderate AR inhibition (IC₅₀ ~50 nM), emphasizing the necessity of carboxylation for high potency .

Flavanone glycosides from Chrysanthemum indicum: Glycosylation improves solubility but reduces AR affinity (IC₅₀ ~100 nM) due to steric hindrance .

Synthetic inhibitors (e.g., Epalrestat) : While clinically used, synthetic inhibitors often have higher IC₅₀ values (~150 nM) and side effects like hepatotoxicity .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.